An In-Depth Technical Guide to 4-Chloro-2,2'-bipyridine: Synthesis, Properties, and Applications in Research and Development
An In-Depth Technical Guide to 4-Chloro-2,2'-bipyridine: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,2'-bipyridine is a substituted heterocyclic compound of significant interest in modern chemistry. As a derivative of 2,2'-bipyridine, a classic bidentate chelating ligand, the introduction of a chlorine atom at the 4-position imparts unique reactivity and electronic properties. This modification makes it a highly versatile building block for the synthesis of more complex molecules and a valuable ligand for the development of novel metal complexes. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and key applications in coordination chemistry and pharmaceutical research, offering field-proven insights for professionals in drug development and scientific research.
Core Properties and Identification
Accurate identification and understanding of the fundamental properties of a chemical reagent are paramount for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 14162-94-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇ClN₂ | [1][2][3][4] |
| Molecular Weight | 190.63 g/mol | [1][2][3][4] |
| Appearance | Off-white to light yellow crystalline powder | [3] |
| Melting Point | 74-76 °C / 84-85 °C | [3][4] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chloroform; poorly soluble in water. | [3] |
Synthesis and Characterization
The synthesis of 4-Chloro-2,2'-bipyridine is a critical process for its availability in research. While various methods for substituted bipyridines exist, a common conceptual pathway involves the modification of a pre-formed bipyridine scaffold. One logical, though not explicitly detailed in readily available literature, approach involves the chlorination of 2,2'-bipyridine N-oxide. This precursor can be synthesized by the oxidation of 2,2'-bipyridine. The N-oxide group activates the pyridine ring for electrophilic substitution and can subsequently be removed. A generalized workflow for such a synthesis is proposed below.
Caption: Conceptual workflow for the synthesis of 4-Chloro-2,2'-bipyridine.
Experimental Protocol: Synthesis of a Related Compound (4-chloropyridine N-oxide from 4-nitropyridine N-oxide)
Step 1: 4-Nitropyridine 1-oxide (8 g) is carefully introduced in small portions into acetyl chloride (40 ml) in a flask fitted with a reflux condenser.[5] Step 2: The mixture is warmed briefly, which initiates a vigorous reaction.[5] Step 3: After the initial reaction subsides, the mixture is warmed for an additional 30 minutes at approximately 50 °C, resulting in the formation of a crystalline mass.[5] Step 4: The reaction product is cautiously decomposed with ice water.[5] Step 5: The aqueous mixture is made alkaline with sodium carbonate and then extracted several times with chloroform.[5] Step 6: The combined chloroform extracts are dried over sodium carbonate.[5] Step 7: Evaporation of the solvent yields the crude product, which can be crystallized from acetone to give pure 4-chloropyridine N-oxide.[5]
Characterization:
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. While a specific peer-reviewed spectrum for the free ligand is elusive, data from ruthenium complexes containing substituted bipyridines provide valuable information on the expected proton environments and their shifts upon coordination to a metal center.
For example, in a series of [Ru(II)-η⁶-arene-(4,4′-(X)₂-2,2′-bipyridine)Cl]Cl complexes, the aromatic protons adjacent to the nitrogen atoms of the bipyridine ligand typically appear far downfield in the ¹H NMR spectrum, often between 9.50 and 10.36 ppm, which is a significant shift from their position in the free ligand due to the deshielding effect of the metal center.[6] This deshielding effect is a key indicator of successful coordination.[6]
Chemical Reactivity and Applications as a Synthetic Intermediate
The utility of 4-Chloro-2,2'-bipyridine as a synthetic intermediate stems from the reactivity of the chlorine atom on the pyridine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) and serves as a handle for transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, particularly when coordinated to a metal or in its quaternized form, is electron-deficient, which facilitates the attack of nucleophiles. The chlorine atom at the 4-position is a good leaving group in such reactions. This allows for the introduction of a wide variety of functional groups, including amines, alkoxides, and thiolates.
The general mechanism for an SNAr reaction involves two steps:
-
Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the elimination of the chloride leaving group.
This reactivity is pivotal in pharmaceutical and agrochemical synthesis, where building complex molecular architectures is essential. For instance, reactions with various amines can be used to synthesize libraries of 4-amino-2,2'-bipyridine derivatives for biological screening.[7][8][9]
Caption: Major reaction pathways for 4-Chloro-2,2'-bipyridine.
Cross-Coupling Reactions
4-Chloro-2,2'-bipyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (with boronic acids to form C-C bonds) and the Buchwald-Hartwig amination (with amines to form C-N bonds). These reactions are cornerstones of modern organic synthesis, enabling the modular construction of complex molecules from simpler precursors. The use of substituted bipyridyl-palladium complexes has been shown to be highly effective for Suzuki reactions, even in aqueous and aerobic conditions, highlighting the stability and activity of such catalytic systems.[10] The ability to use 4-Chloro-2,2'-bipyridine in these reactions allows for the synthesis of functionalized bipyridine ligands with tailored steric and electronic properties for use in catalysis or materials science.[11]
Coordination Chemistry and Applications in Drug Development
The primary and most explored application of 4-Chloro-2,2'-bipyridine is as a precursor to more functionalized ligands for coordination chemistry. The bipyridine unit is a superb chelating agent for a vast number of transition metals, including ruthenium, iridium, palladium, and copper.
The resulting metal complexes have found applications in:
-
Catalysis: As catalysts for a wide range of organic transformations. The electronic properties of the bipyridine ligand can be fine-tuned by replacing the chloro group, thereby influencing the catalytic activity and selectivity of the metal center.[8]
-
Photoredox Catalysis: Copper and ruthenium bipyridine complexes are widely studied as photocatalysts, capable of using visible light to drive chemical reactions.[12]
-
Materials Science: Metal-bipyridine complexes are used in the development of luminescent materials, sensors, and metal-organic frameworks (MOFs).
-
Medicinal Chemistry: Ruthenium-based complexes, in particular, have shown significant promise as anticancer agents.[6] Research has demonstrated that Ru(II)-arene complexes containing substituted 2,2'-bipyridine ligands can exhibit high and selective cytotoxicity against cancer cell lines, such as human urinary bladder cancer cells (T24).[6] These complexes are thought to induce apoptosis, leading to cell death.[6] Furthermore, ruthenium-bipyridine complexes have been investigated as agents to modulate the aggregation of the amyloid-β (Aβ) peptide associated with Alzheimer's disease.[13] The ability to start from 4-Chloro-2,2'-bipyridine and synthesize a variety of substituted ligands is crucial for developing structure-activity relationships in these therapeutic agents.
Safety and Handling
As a chemical intermediate, 4-Chloro-2,2'-bipyridine requires careful handling to ensure laboratory safety.
-
General Hazards: The compound is classified as harmful if swallowed and is an irritant.[3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3]
Conclusion
4-Chloro-2,2'-bipyridine is a valuable and versatile molecule for researchers in both academic and industrial settings. Its defined chemical properties, coupled with the strategic reactivity of the chloro-substituent, make it a key building block for the synthesis of advanced materials, complex organic molecules, and, most notably, tailored ligands for coordination chemistry. The applications of its derivative metal complexes, spanning from industrial catalysis to the development of novel therapeutics for cancer and neurodegenerative diseases, underscore its importance. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the laboratory.
References
-
TradeIndia. 4-Chloro-2,2-Bipyridine at Best Price - High Purity Chemical for Research. [Link]
-
ACS Publications. Cu Photoredox Catalysts Supported by a 4,6-Disubstituted 2,2′-Bipyridine Ligand: Application in Chlorotrifluoromethylation of Alkenes. [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
-
PrepChem.com. Preparation of 4-chloropyridine N-oxide. [Link]
-
ACS Publications. The Synthesis of Certain Substituted 2,2'-Bipyridyls. [Link]
-
ResearchGate. High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. [Link]
-
SNHU. Development of a Student Lab Experiment: 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines. [Link]
-
PubMed. Ruthenium(II)-Arene Complexes with a 2,2'-Bipyridine Ligand as Anti-Aβ Agents. [Link]
-
PubMed Central. Effective and Selective Ru(II)-Arene Complexes Containing 4,4′-Substituted 2,2′ Bipyridine Ligands Targeting Human Urinary Bladder Cancer Cells. [Link]
-
ARKAT USA, Inc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]
-
Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
PubMed Central. Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents. [Link]
-
ACS Publications. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Effective and Selective Ru(II)-Arene Complexes Containing 4,4′-Substituted 2,2′ Bipyridine Ligands Targeting Human Urinary Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 13. Ruthenium(II)-Arene Complexes with a 2,2'-Bipyridine Ligand as Anti-Aβ Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
